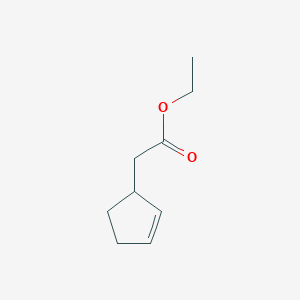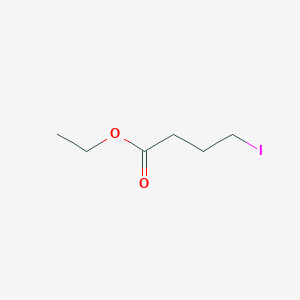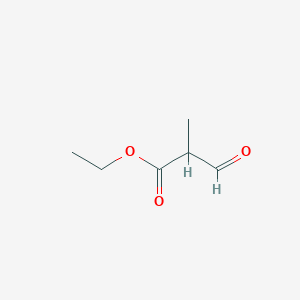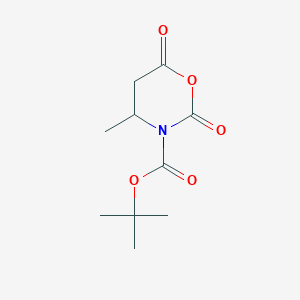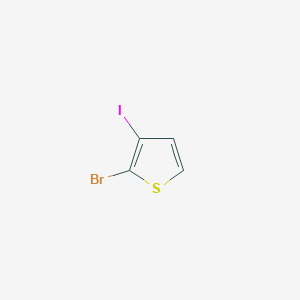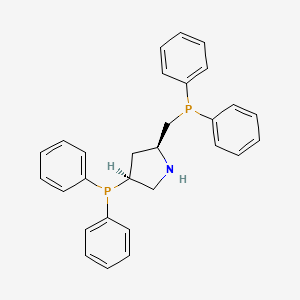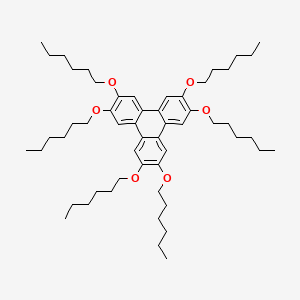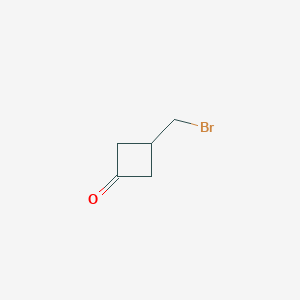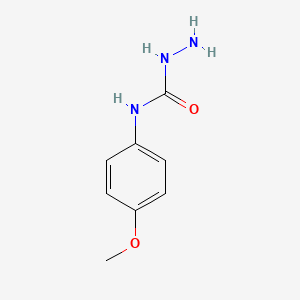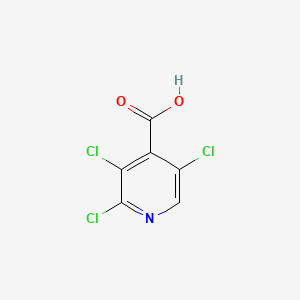![molecular formula C16H18O6 B1337536 Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone CAS No. 122640-83-9](/img/structure/B1337536.png)
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Übersicht
Beschreibung
Synthesis Analysis
Paper describes an efficient synthesis of a metabolite of Aspergillus flavus, which is a key intermediate in the synthesis of mycophenolic acid. The process involves the preparation of a benzocyclobutenol derivative and a regioselective β-scission of an alkoxyl radical. This method, while not directly synthesizing the compound , provides insight into the synthesis of complex isobenzofuran structures.
In paper , a sustainable chemical process for the synthesis of highly substituted tetrahydro-isobenzofuran-1,5-diones is reported. The process utilizes a cascade Michael-aldol reaction, which could potentially be adapted for the synthesis of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone" due to the structural similarities.
Paper discusses the enantioselective synthesis of dihydrobenzofuran derivatives using a bifunctional catalyst. This method could be relevant for introducing chirality into the synthesis of the compound .
Lastly, paper presents a method for aromatic ring synthesis via a 1,3-Michael-Claisen annulation, which could be a useful strategy for constructing the bicyclic core of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone".
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone". However, the synthetic methods described in papers - involve reactions that are likely to be relevant to the reactivity of such a compound, including Michael additions, aldol reactions, and radical scissions.
Physical and Chemical Properties Analysis
None of the provided papers directly discuss the physical and chemical properties of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone". However, based on the structural complexity and the presence of lactone functionalities, one could infer that the compound may exhibit significant biological activity, as seen with other complex lactones such as mycophenolic acid mentioned in paper . The synthesis methods described in the papers suggest that the compound may be amenable to modifications that could alter its physical and chemical properties for potential applications in pharmaceuticals, as hinted at in paper .
Wissenschaftliche Forschungsanwendungen
1. Hydrogen Storage
- Application Summary: Dodecahydro compounds have been used in the field of hydrogen storage. The formation of stable dodecahydro-closo-dodecaborates during the desorption of hydrogen is a key aspect of this application .
- Methods and Procedures: The process involves the chemisorption of hydrogen in borohydride species. One of the challenges is the irreversibility of their hydrogen storage reactions .
2. Dehydrogenation of Liquid Organic Hydrogen Carrier
- Application Summary: Dodecahydro-N-ethylcarbazole (H12-NEC), a type of dodecahydro compound, has been used as a liquid organic hydrogen carrier (LOHC). The dehydrogenation of H12-NEC has been studied over supported Pd nanoparticles (NPs) catalyst .
- Methods and Procedures: The study involved the use of different supports for the Pd NPs catalyst, such as Pd/C, Pd/Al2O3, Pd/TiO2, and Pd/SiO2. The catalytic performance was evaluated based on the conversion of H12-NEC and the hydrogen storage capacity .
- Results and Outcomes: Among all the catalysts, Pd/C displayed outstanding catalytic performance with the H12-NEC conversion of 99.9% and hydrogen storage capacity of 5.69 wt% at 180 °C after 12 h .
3. Solid-State Electrolyte
- Application Summary: Dodecahydro-closo-dodecaborates have been explored for their potential use as solid-state electrolytes. These compounds have interesting properties that suggest a variety of useful applications when considered independently .
- Methods and Procedures: The process involves the use of dodecahydro-closo-dodecaborates in the development of solid-state electrolytes. The specific methods and procedures would depend on the type of electrolyte being developed .
- Results and Outcomes: The use of dodecahydro-closo-dodecaborates in solid-state electrolytes is still an area of active research. The specific results or outcomes would depend on the specific research study .
4. Hydrogen Carrier
- Application Summary: Dodecahydro-N-ethylcarbazole (H12-NEC), a type of dodecahydro compound, has been used as a liquid organic hydrogen carrier (LOHC). It has a high-capacity hydrogen storage that meets the U.S. Department of Energy (DOE) target for 2020 .
- Methods and Procedures: The system based on LOHC is one of the technologies to solve the problem of hydrogen storage and transportation capacity in large-scale applications .
- Results and Outcomes: The technology based on LOHC is commonly compatible with existing gasoline-based energy infrastructure and may have potential applicability for vehicle use .
5. Borohydride Thermolysis System
- Application Summary: Dodecahydro-closo-dodecaborates have been explored within the borohydride thermolysis system. These compounds have properties that are problematic in the context of borohydride decomposition but suggest a variety of useful applications when considered independently .
- Methods and Procedures: The process involves the use of dodecahydro-closo-dodecaborates in the borohydride thermolysis system. The specific methods and procedures would depend on the type of system being developed .
- Results and Outcomes: The use of dodecahydro-closo-dodecaborates in borohydride thermolysis systems is still an area of active research. The specific results or outcomes would depend on the specific research study .
6. Catalysts for Hydrogen Storage
- Application Summary: Dodecahydro compounds have been used to obtain efficient catalysts for hydrogen storage. Several approaches have been considered to obtain efficient catalysts such as increasing the surface area of the support, optimizing particle size, and enhancing the porous structure of the support .
- Methods and Procedures: The process involves the use of dodecahydro compounds in the development of catalysts for hydrogen storage. The specific methods and procedures would depend on the type of catalyst being developed .
- Results and Outcomes: This approach provides a new direction for the research of hydrogen storage materials and considerations for follow-up research .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKMHUMILUWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone | |
CAS RN |
122640-83-9 | |
| Record name | Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





